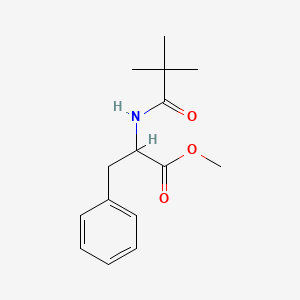
l-Phenylalanine, N-pivaloyl-, methyl ester
Overview
Description
l-Phenylalanine, N-pivaloyl-, methyl ester: is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.3321 . It is a derivative of l-Phenylalanine, an essential amino acid, and is used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of l-Phenylalanine, N-pivaloyl-, methyl ester typically involves the esterification of l-Phenylalanine with pivaloyl chloride and methanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product is obtained in good yields.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure the product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions: l-Phenylalanine, N-pivaloyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and amines.
Substitution: The major products are substituted esters and amides.
Scientific Research Applications
Chemistry: l-Phenylalanine, N-pivaloyl-, methyl ester is used as an intermediate in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems .
Medicine: It is also used in the study of metabolic pathways and the development of enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. It is also employed in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of l-Phenylalanine, N-pivaloyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include the inhibition of enzyme activity, alteration of protein synthesis, and modulation of metabolic processes .
Comparison with Similar Compounds
- l-Phenylalanine methyl ester
- l-Phenylalanine ethyl ester
- l-Phenylalanine tert-butyl ester
Comparison: l-Phenylalanine, N-pivaloyl-, methyl ester is unique due to the presence of the pivaloyl group, which imparts specific chemical properties such as increased stability and resistance to hydrolysis. This makes it more suitable for certain applications compared to its analogs. The pivaloyl group also enhances the compound’s lipophilicity, making it more effective in crossing biological membranes .
Properties
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylamino)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQYJNOOHJMWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


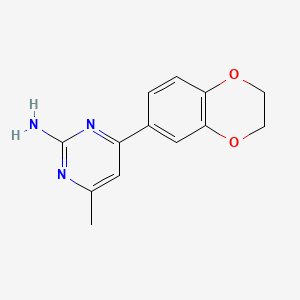
![N-[[2-(4-chlorophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B3825957.png)
![(4E)-4-[(4-methylphenyl)methylidene]-1,3-oxathiolan-5-one](/img/structure/B3825986.png)
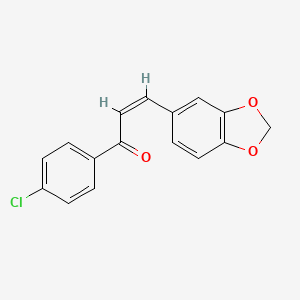
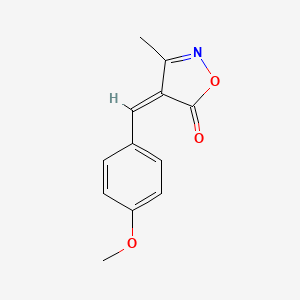
![[amino(2-imino-4-methyl-2H-chromen-3-yl)methylene]malononitrile](/img/structure/B3826002.png)
![1-acetyl-3-[(4-bromophenoxy)methyl]-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B3826010.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthamide](/img/structure/B3826019.png)
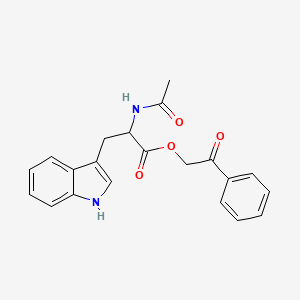
![methyl {[(4-nitrophenyl)sulfonyl]amino}(phenyl)acetate](/img/structure/B3826037.png)
![N,N-bis[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B3826044.png)
![methyl 4-[(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)amino]butanoate](/img/structure/B3826051.png)
![3,4-DIMETHOXYBENZALDEHYDE 1-[5-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]HYDRAZONE](/img/structure/B3826065.png)

